molecular formula C11H19ClSi2 B14586270 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane CAS No. 61211-97-0

1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane

Cat. No.: B14586270
CAS No.: 61211-97-0
M. Wt: 242.89 g/mol
InChI Key: YKEJEAJRELHNSD-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane is an organosilicon compound characterized by the presence of a disilane core with a chlorine atom and a 4-methylphenyl group attached

Preparation Methods

The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane typically involves the reaction of tetramethyldisilane with a chlorinating agent in the presence of a catalyst. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form corresponding disilane derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form silanol or siloxane derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce silane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty polymers and coatings, providing unique properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the silicon atom.

Comparison with Similar Compounds

1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane can be compared with other similar compounds, such as:

    1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has two chlorine atoms and lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.

    1-Chloro-1,1,2,2-tetramethyl-2-phenyl-disilane: Similar to the target compound but without the methyl group on the phenyl ring, affecting its reactivity and steric properties.

Properties

CAS No.

61211-97-0

Molecular Formula

C11H19ClSi2

Molecular Weight

242.89 g/mol

IUPAC Name

chloro-[dimethyl-(4-methylphenyl)silyl]-dimethylsilane

InChI

InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)13(2,3)14(4,5)12/h6-9H,1-5H3

InChI Key

YKEJEAJRELHNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl

Origin of Product

United States

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